![molecular formula C11H15NO2 B14391849 Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 89753-94-6](/img/structure/B14391849.png)
Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with a bicyclic structure. It is known for its unique molecular framework, which makes it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with cyanide sources under specific conditions. One common method includes the use of phosphorous oxychloride in the presence of 1,2-dichloroethane as a solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic structures in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparaison Avec Des Composés Similaires
- Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester
Comparison: Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate is unique due to its specific positioning of the cyano group, which influences its reactivity and interaction with other molecules. This makes it distinct from similar compounds like Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, which has the cyano group in a different position, leading to different chemical and biological properties .
Propriétés
Numéro CAS |
89753-94-6 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-14-10(13)11-4-2-8(3-5-11)6-9(11)7-12/h8-9H,2-6H2,1H3 |
Clé InChI |
PHMJGXYIGVGMNR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC(CC1)CC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)

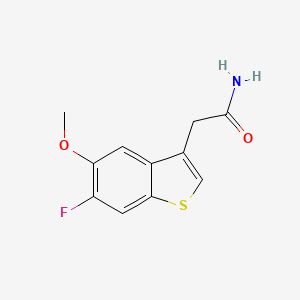
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
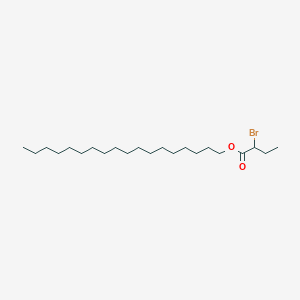
![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
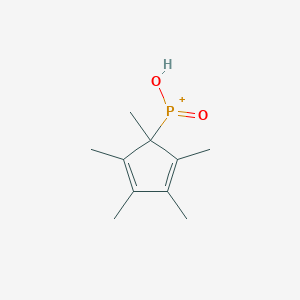
![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
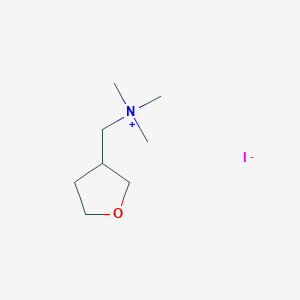
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)

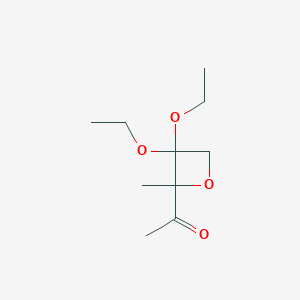
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
